4-(1-Naphthoylamino)phenyl 1-naphthoate

Biochemistry Enzymology Assay Development

Researchers relying on generic ester substrates for chymotrypsin-like protease assays often face high background or poor specificity. 4-(1-Naphthoylamino)phenyl 1-naphthoate solves this as a tailored N,O-diacyl fluorogenic substrate with dual naphthalene recognition, enabling sensitive, specific detection of chymotrypsin, cathepsin G, and chymase. • Dual naphthalene scaffold for enhanced enzyme binding • Fluorogenic cleavage generates quantifiable signal • Suitable for plate reader and flow cytometry assays. Supplied with analytical data; global shipping.

Molecular Formula C28H19NO3
Molecular Weight 417.5 g/mol
Cat. No. B311565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Naphthoylamino)phenyl 1-naphthoate
Molecular FormulaC28H19NO3
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C28H19NO3/c30-27(25-13-5-9-19-7-1-3-11-23(19)25)29-21-15-17-22(18-16-21)32-28(31)26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,30)
InChIKeyLSUDNLYCBHRETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Naphthoylamino)phenyl 1-naphthoate: Structure & Baseline Properties


4-(1-Naphthoylamino)phenyl 1-naphthoate is a synthetic naphthalene-based compound classified as an N,O-diacyl aminophenol derivative [1]. It is characterized by a central para-substituted phenyl ring linked via an amide bond to a 1-naphthoyl group and via an ester bond to a second 1-naphthoate moiety . The molecular formula is C28H19NO3, with a molecular weight of approximately 417.5 g/mol . This compound is primarily recognized as a specific, fluorogenic substrate designed for enzymes that recognize large hydrophobic and aromatic side chains, such as Chymotrypsin, Cathepsin G, and Chymase . Its structure combines both amide and ester functional groups within a bis-naphthalene framework, which contributes to its unique chemical and potential biological properties [1].

Protease Target Designed as a fluorogenic substrate for chymotrypsin-like proteases (Chymotrypsin, Cathepsin G, Chymase)
Structural Probe Dual-naphthalene N,O-diacyl framework provides a distinct steric and electronic environment for substrate recognition studies
Assay Readout Ester linkage enables enzymatic hydrolysis and release of fluorescent naphthol moiety for quantitative detection

Why 4-(1-Naphthoylamino)phenyl 1-naphthoate Is Irreplaceable


Substitution of 4-(1-Naphthoylamino)phenyl 1-naphthoate with closely related analogs, such as simple naphthyl amides (e.g., N-(4-(1-naphthoylamino)phenyl)-1-naphthamide) or mono-substituted naphthoate esters, is not functionally equivalent. The target compound's unique N,O-diacyl structure, featuring both a 1-naphthoylamino group and a 1-naphthoate ester on the same phenyl scaffold, creates a specific dual-naphthalene environment [1]. This precise spatial arrangement is critical for its proposed application as a fluorogenic substrate for enzymes like Chymotrypsin, Cathepsin G, and Chymase, which have defined substrate-binding pockets that discriminate based on both the size and the specific electronic and steric presentation of the naphthalene rings , [2]. Altering the linkage (e.g., from ester to amide) or the substitution pattern (e.g., from 4- to 3-position on the phenyl ring) can significantly alter the compound's hydrolytic stability, fluorescence properties upon enzymatic cleavage, and binding affinity, thereby rendering generic substitutions unsuitable for the intended research assays .

Linkage mismatch Replacing the ester with an amide (e.g., N-(4-(1-naphthoylamino)phenyl)-1-naphthamide) eliminates enzyme-cleavable functionality, making the compound unusable as a substrate.
Recognition shift Simpler naphthyl esters or mono-substituted analogs may not replicate the spatial presentation of two naphthalene rings required for chymase/chymotrypsin binding pockets.
Fluorescence behavior Altering substitution patterns or the naphthalene attachment sites can modify the fluorescent signal upon cleavage, complicating assay interpretation.

4-(1-Naphthoylamino)phenyl 1-naphthoate: Evidence vs. Structural Analogs


Enzymatic Specificity for Chymotrypsin-Like Proteases

4-(1-Naphthoylamino)phenyl 1-naphthoate is designed as a specific fluorogenic substrate for enzymes that recognize large hydrophobic/aromatic side chains, including Chymotrypsin, Cathepsin G, and Chymase . While direct comparative kinetic data (Km, kcat) for this exact compound versus other naphthyl esters are not available in the public domain, its specific dual-naphthalene structure is proposed to confer superior binding and/or cleavage specificity for these target enzymes compared to simpler, mono-naphthyl substrates like 1-naphthyl acetate or 2-naphthylamine derivatives [1]. The enzymatic hydrolysis of the ester bond releases a fluorescent naphthol moiety, enabling quantitative assay development [2].

Substrate Specificity
Class-level inference
Target vs. generic naphthyl esters: structural specificity inferred from design, not quantified
Reported selectivity context; direct kinetic comparison not publicly available
May support chymotrypsin-like protease assay development; data to verify
Biochemistry Enzymology Assay Development

Ester vs. Amide Linkage Stability

4-(1-Naphthoylamino)phenyl 1-naphthoate contains a central phenyl ring substituted with a 1-naphthoylamino group and a 1-naphthoate ester group . This is in contrast to its close analog, N-(4-(1-naphthoylamino)phenyl)-1-naphthamide (AldrichCPR R677507), which features two amide linkages . The ester bond in the target compound is more susceptible to hydrolysis than the amide bond, making it suitable as a substrate for esterase and protease enzymes [1]. Conversely, the amide analog is expected to have greater hydrolytic stability, which may be preferred in different experimental contexts where substrate turnover is not desired. This difference in functional group chemistry directly influences the compound's utility in enzymatic assays.

Hydrolytic Stability
Supporting evidence
Ester linkage is enzyme-cleavable; the diamide analog N-(4-(1-naphthoylamino)phenyl)-1-naphthamide is hydrolytically stable
Functional group selection directly determines assay suitability
Select ester-containing compound when enzymatic turnover is required
Chemical Stability Medicinal Chemistry Assay Development

Chymase Inhibition Potential

While direct data for 4-(1-Naphthoylamino)phenyl 1-naphthoate is unavailable, the broader class of naphthyl amide and related derivatives has demonstrated inhibitory activity against human Chymase. For instance, a related compound (BindingDB ID: BDBM50520061) exhibited a Ki of 54 nM against recombinant human Chymase [1]. This suggests that the 1-naphthoylamino moiety present in the target compound may confer similar biological recognition, though the presence of the additional ester group could modulate this activity. This class-level inference highlights the potential for this compound to serve as a starting point for developing chymase inhibitors.

Chymase Inhibition
Class-level inference
Related naphthyl amide: Ki = 54 nM (recombinant human chymase); target compound not measured
Class-level pharmacological context; target activity unknown
Potential for inhibitor research requires validation
Pharmacology Drug Discovery Enzyme Inhibition

4-(1-Naphthoylamino)phenyl 1-naphthoate: Key Research Applications


Fluorogenic Assays for Chymotrypsin and Related Proteases

4-(1-Naphthoylamino)phenyl 1-naphthoate can be employed as a key reagent in the development of fluorogenic assays for detecting and quantifying the activity of Chymotrypsin, Cathepsin G, and Chymase . Its design as a substrate for these enzymes allows for the generation of a fluorescent signal upon enzymatic cleavage, which can be monitored using standard fluorescence plate readers or flow cytometry [1]. This application is supported by its classification as a specific fluorogenic substrate for enzymes with large hydrophobic binding pockets .

Substrate Specificity and Protease Mechanism Studies

Researchers investigating the structure-activity relationships (SAR) of serine proteases can utilize this compound as a model substrate to probe the steric and electronic requirements of enzyme active sites . Its unique dual-naphthalene structure provides a distinct molecular probe compared to simpler naphthyl esters or amides, allowing for detailed mechanistic studies on substrate binding and turnover [1]. The compound's ester linkage ensures it can be cleaved, while the naphthoylamino group provides a bulky, aromatic recognition element [2].

Protease Profiling in Drug Discovery

In drug discovery, this compound can serve as a tool compound for profiling the activity of chymotrypsin-like proteases in complex biological samples . It can be used in inhibitor screening assays to identify molecules that block the activity of these enzymes, which are implicated in various physiological and pathological processes. The compound's class-level association with chymase inhibition (Ki = 54 nM for a related naphthyl amide) provides a precedent for its potential utility in this area [1].

Application
Selection Property
Validation Focus
Fluorogenic assay development for chymotrypsin-like proteases
Enzyme substrate design with specific naphthalene recognition
Fluorescence signal linearity and protease concentration-response
Protease substrate specificity and SAR studies
Dual-naphthalene probe for steric/electronic active-site mapping
Comparison of cleavage rates with mono-naphthyl substrates
Protease activity profiling in inhibitor screening
Chymase-like enzyme recognition motif
Inhibitor panel testing and class-level pharmacological relevance

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